molecular formula C7H8O3 B169847 (3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one CAS No. 148555-10-6

(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one

Cat. No.: B169847
CAS No.: 148555-10-6
M. Wt: 140.14 g/mol
InChI Key: LOTRXPYWDQSASJ-NGJCXOISSA-N
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Description

(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one is a complex organic compound featuring a unique bicyclic structure This compound is notable for its three chiral centers, which contribute to its stereochemical complexity and potential biological activity

Scientific Research Applications

(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one typically involves multiple steps to ensure the correct stereochemistry is achieved. One common method involves the use of enzyme-catalyzed resolution, asymmetric metal catalysis, and chiral-substrate-induced reactions . For instance, starting from 2,3-dihydrofuran, intermediates can be formed through radical cyclization catalyzed by cobaloxime, followed by hydrolysis of racemic ester catalyzed by lipase .

Industrial Production Methods

Industrial production methods for this compound are less commonly documented, but they would likely involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness and high yield. Continuous flow synthesis has been explored to improve efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at positions adjacent to the hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of (3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one is unique due to its specific stereochemistry and the presence of three chiral centers. This makes it particularly interesting for studies in stereochemistry and its potential biological activities.

Properties

IUPAC Name

(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-6-4-2-1-3-5(4)10-7(6)9/h1,3-6,8H,2H2/t4-,5+,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTRXPYWDQSASJ-NGJCXOISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(C(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H]2[C@@H]1[C@H](C(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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